molecular formula C12H10O2 B122711 7-Methoxy-1-naphthaldehyde CAS No. 158365-55-0

7-Methoxy-1-naphthaldehyde

Cat. No.: B122711
CAS No.: 158365-55-0
M. Wt: 186.21 g/mol
InChI Key: WYDUFXRPFJPXGH-UHFFFAOYSA-N
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Description

7-Methoxy-1-naphthaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

7-Methoxy-1-naphthaldehyde plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interactions with human salivary aldehyde dehydrogenase (hsALDH), where it acts as a substrate . The nature of these interactions involves the oxidation of this compound by hsALDH, leading to the formation of corresponding carboxylic acids.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been explored in several studies. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with specific enzymes can lead to changes in the metabolic pathways within the cell, thereby altering the overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s ability to form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively, highlights its role in modifying enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have been studied to understand its long-term effects on cellular function. It has been observed that the compound remains stable under inert atmosphere conditions at temperatures between 2-8°C . Its stability may vary depending on the solvent used and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have been investigated to determine its threshold and toxic effects. Studies have shown that higher doses of the compound can lead to adverse effects, including toxicity and cellular damage . It is crucial to determine the appropriate dosage to avoid such adverse effects while maximizing its biochemical benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites . The compound’s role in these pathways can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its biochemical activity and effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

7-methoxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDUFXRPFJPXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2C=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578310
Record name 7-Methoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158365-55-0
Record name 7-Methoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The compound obtained in Step B (13.4 mmol) and osmium tetroxide (0.16 mmol) are dissolved in 70 ml of a mixture of tetrahydrofuran/water (1/1). Sodium periodate (26.9 mmol) is added in small portions and the reaction mixture is stirred for 2 hours at ambient temperature. The reaction mixture is poured into 50 ml of 5% sodium hydrogen carbonate solution, the insoluble material is filtered off and the aqueous phase is extracted twice with 75 ml of ether. The organic phase is washed with water, decolourised and evaporated. The precipitate obtained is recrystallised from cyclohexane and yields the title product in the form of a white solid.
Quantity
13.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.16 mmol
Type
catalyst
Reaction Step One
Quantity
26.9 mmol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

19.2 g (0.1 mol) of the compound obtained in Step B are dissolved in 300 ml of CH2Cl2. Under argon, 65 g (7.5 eq) of manganese oxide are added in three stages (t═0: 25 g, t=3 h :25 g, and t=24 h: 15 g). The alcohol is totally oxidised after a further 24 hours. The mixture is then filtered over Celite in order to remove the mineral compounds, rinsed with CH2Cl2 and then filtered over silica to yield an oil which solidifies on cooling.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
65 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 7-Methoxy-1-naphthaldehyde a useful tool in studying aldehyde dehydrogenase (ALDH)?

A: this compound (MONAL-71) is a fluorogenic compound that acts as a substrate for certain ALDH isoenzymes. [, ] This means that when MONAL-71 is oxidized by ALDH, it produces a fluorescent signal that can be easily measured. This property allows researchers to:

  • Quantify ALDH activity: By measuring the fluorescence, researchers can determine the rate of MONAL-71 oxidation, which directly correlates to the activity of the specific ALDH isoenzyme present. [, ]
  • Differentiate ALDH isoenzymes: While both MONAL-71 and its isomer 6-methoxy-2-naphthaldehyde (MONAL-62) are good substrates for class I ALDH, only MONAL-62 is efficiently oxidized by class III ALDH. [] This substrate specificity enables researchers to differentiate between these isoenzymes in complex biological samples like tissue homogenates.

Q2: What are the potential implications of using MONAL-71 in cancer research?

A: The provided research papers highlight the potential of MONAL-71 in cancer research, particularly regarding oxazaphosphorine chemotherapy (like cyclophosphamide). []

  • Tumor marker: Studies have shown significant differences in ALDH activity, specifically class I ALDH which effectively utilizes MONAL-71 as a substrate, between malignant and non-malignant tissues. [] This suggests that ALDH activity, measurable using MONAL-71, could potentially serve as a tumor marker.
  • Chemotherapy response prediction: Since ALDH plays a role in detoxifying cyclophosphamide, the ability to assess ALDH activity using MONAL-71 could help predict a patient's response to this type of chemotherapy. [] Lower ALDH activity in tumors might suggest increased sensitivity to oxazaphosphorine treatment.
  1. Wierzchowski J, et al. Aldehyde dehydrogenase isoenzymes in tumours--assay with possible prognostic value for oxazaphosphorine chemotherapy. Eur J Biochem. 1998 Jan 15;251(1-2):68-74.
  2. Marchitti SA, et al. Fluorimetric detection of aldehyde dehydrogenase activity in human blood, saliva, and organ biopsies and kinetic differentiation between class I and class III isozymes. Anal Biochem. 1996 Oct 15;240(2):185-92.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.